molecular formula C12H10ClNO2S B6195847 benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate CAS No. 2680543-42-2

benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate

Cat. No.: B6195847
CAS No.: 2680543-42-2
M. Wt: 267.7
InChI Key:
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Description

Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to a 2-(2-chloro-1,3-thiazol-4-yl)acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of benzyl bromide with 2-(2-chloro-1,3-thiazol-4-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death in cancer cells . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can be achieved through a three-step process involving the protection of the carboxylic acid group, the introduction of the thiazole ring, and the esterification of the resulting intermediate.", "Starting Materials": [ "Benzyl alcohol", "2-chloro-1,3-thiazole-4-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group", "Benzyl alcohol is added to a solution of 2-chloro-1,3-thiazole-4-carboxylic acid in DMF and TEA. DCC is added to the mixture to activate the carboxylic acid group. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion. The resulting intermediate is then purified by column chromatography to obtain the protected carboxylic acid intermediate.", "Step 2: Introduction of the thiazole ring", "The protected carboxylic acid intermediate is dissolved in methanol and treated with HCl to remove the protecting group. The resulting carboxylic acid is then treated with NaHCO3 and 2-chloro-1,3-thiazole-4-carboxylic acid in DMF to introduce the thiazole ring. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion. The resulting intermediate is then purified by column chromatography to obtain the thiazole intermediate.", "Step 3: Esterification of the intermediate", "The thiazole intermediate is dissolved in DMF and treated with benzyl bromide and TEA to esterify the intermediate. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion. The resulting product is then purified by column chromatography to obtain benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate." ] }

CAS No.

2680543-42-2

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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